![molecular formula C14H11F3N2O2S B12603028 N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide CAS No. 872604-32-5](/img/structure/B12603028.png)
N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide is a chemical compound known for its unique structure and properties It contains a carbazole core substituted with a trifluoromethyl group and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives and dihaloarenes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific conditions.
Attachment of the Methanesulfonamide Group: The final step involves the reaction of the carbazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the carbazole core.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted carbazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with biological targets, influencing enzyme activity or receptor binding. The carbazole core may interact with DNA or proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a triflating reagent and electron-withdrawing dopant in carbon nanotubes.
N,N-Bis(trifluoromethylsulfonyl)aniline: Utilized in the synthesis of amphoteric alpha-boryl aldehydes and enantioselective synthesis of core ring skeletons.
Uniqueness
N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide stands out due to its unique combination of a carbazole core, trifluoromethyl group, and methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
872604-32-5 |
|---|---|
Fórmula molecular |
C14H11F3N2O2S |
Peso molecular |
328.31 g/mol |
Nombre IUPAC |
N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide |
InChI |
InChI=1S/C14H11F3N2O2S/c1-22(20,21)19-9-3-5-12-11(7-9)10-4-2-8(14(15,16)17)6-13(10)18-12/h2-7,18-19H,1H3 |
Clave InChI |
ABWMBPOOEVWTOL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC2=C(C=C1)NC3=C2C=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


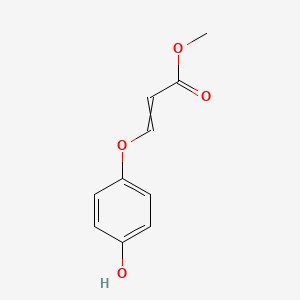
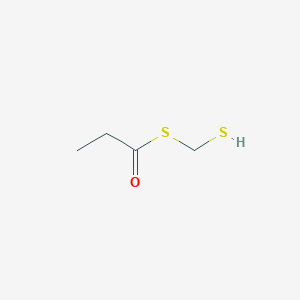
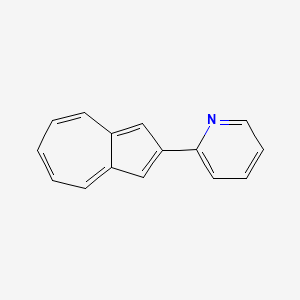
![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)

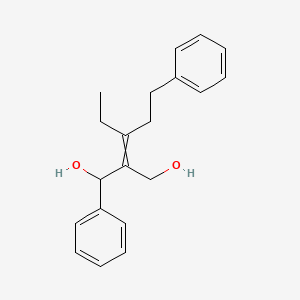

![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)
![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)

![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)
![2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)](/img/structure/B12603010.png)
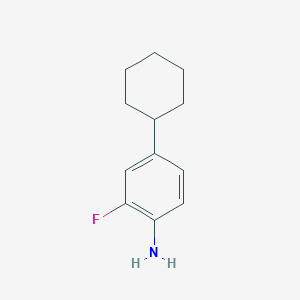
![1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12603034.png)
